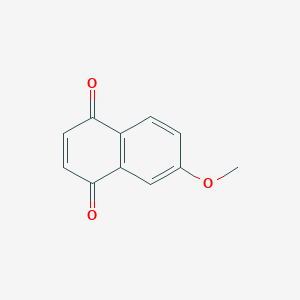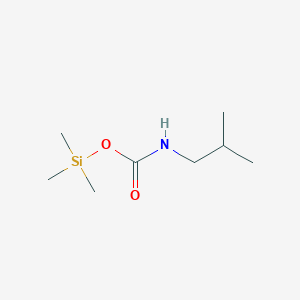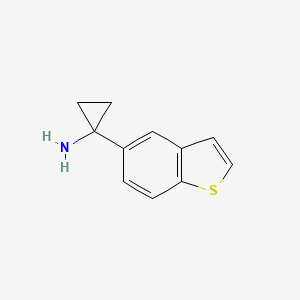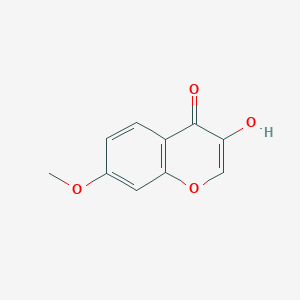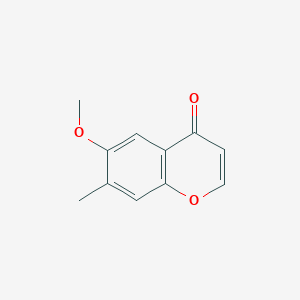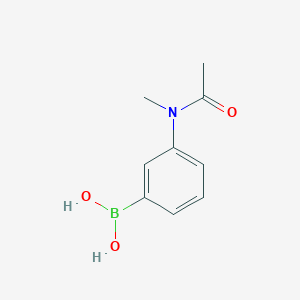
(3-(N-Methylacetamido)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(N-Methylacetamido)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-methylacetamido group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-Methylacetamido)phenyl)boronic acid typically involves the following steps:
Nitration of Phenylboronic Acid: The starting material, phenylboronic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Acetylation: The amino group is acetylated using acetic anhydride to form the N-acetyl derivative.
Methylation: Finally, the acetylated amino group is methylated using methyl iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: (3-(N-Methylacetamido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Substitution: The N-methylacetamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Functionalized Derivatives: Obtained through nucleophilic substitution reactions.
科学研究应用
(3-(N-Methylacetamido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
作用机制
The mechanism of action of (3-(N-Methylacetamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those containing serine or threonine residues.
Molecular Recognition: The boronic acid group enables the compound to selectively recognize and bind to specific biomolecules, making it useful in diagnostic and therapeutic applications.
相似化合物的比较
Phenylboronic Acid: Lacks the N-methylacetamido group, making it less versatile in certain applications.
3-Aminophenylboronic Acid: Contains an amino group instead of the N-methylacetamido group, leading to different reactivity and applications.
4-Formylphenylboronic Acid:
Uniqueness: (3-(N-Methylacetamido)phenyl)boronic acid is unique due to the presence of the N-methylacetamido group, which enhances its reactivity and allows for additional functionalization. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific molecular interactions.
属性
分子式 |
C9H12BNO3 |
|---|---|
分子量 |
193.01 g/mol |
IUPAC 名称 |
[3-[acetyl(methyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-7(12)11(2)9-5-3-4-8(6-9)10(13)14/h3-6,13-14H,1-2H3 |
InChI 键 |
NZAKFCIQJWIJPH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)N(C)C(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




